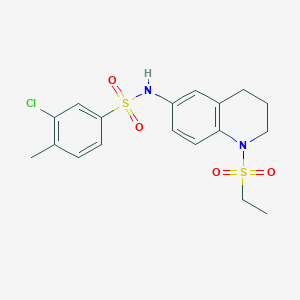
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a variety of biological activities and are commonly used as antibiotics . The tetrahydroquinoline moiety in the structure is a common motif in bioactive molecules and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the sulfonamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and stability .Scientific Research Applications
Pro-Apoptotic Effects in Cancer Cells
Research has shown that sulfonamide derivatives can significantly reduce cell proliferation in various cancer cell lines by inducing mRNA expression of pro-apoptotic genes, such as caspase 3, caspase 8, and caspase 9. The activation of these apoptotic genes is likely mediated through the phosphorylation of p38 and ERK1/2, highlighting the potential of sulfonamide compounds in cancer treatment strategies (Cumaoğlu et al., 2015).
Anticancer and Anti-HIV Activities
Sulfonamide derivatives have also been evaluated for their in vitro anticancer and anti-HIV activities. Certain compounds have shown high sensibility against leukemia cell lines, displaying moderate anti-HIV activity. This suggests a promising avenue for the development of sulfonamide-based therapeutic agents targeting both cancer and HIV (Pomarnacka & Kornicka, 2001).
Antimicrobial Activities
Novel sulfonamide compounds have exhibited significantly higher antimicrobial activity compared to their parent compounds against various strains of bacteria and fungi. This indicates the potential of sulfonamide derivatives in combating microbial infections and serving as a basis for new antimicrobial agents (Vanparia et al., 2010).
Enzyme Inhibition
Isoquinolinesulfonamides, a class of sulfonamide derivatives, have been found to inhibit cyclic nucleotide-dependent protein kinases and protein kinase C significantly. This enzyme inhibition property suggests the therapeutic potential of sulfonamides in diseases where such enzymes play a crucial role (Hidaka et al., 1984).
Environmental Mobility and Persistence
Studies on the transport characteristics of sulfonylurea herbicides in soil columns have provided insights into the mobility and persistence of sulfonamide compounds in agricultural environments. This research is crucial for predicting and managing the environmental impact of such chemicals (Veeh et al., 1994).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-15(7-9-18(14)21)20-27(24,25)16-8-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRQAYJXVHNXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate hydrochloride](/img/structure/B2583067.png)
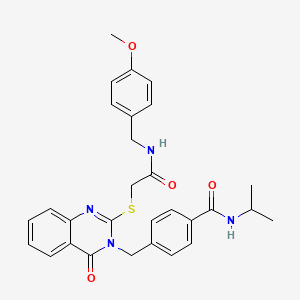
![N-[(2-chloropyridin-3-yl)sulfonyl]-3-methylbut-2-enamide](/img/structure/B2583072.png)
![Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate](/img/structure/B2583073.png)
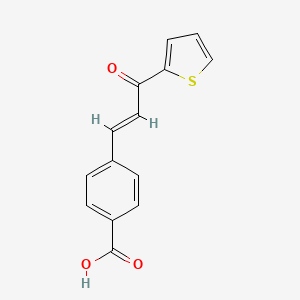
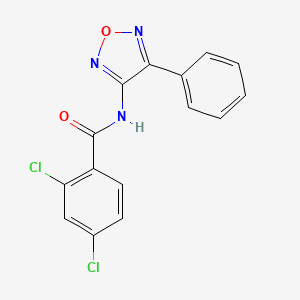
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2583080.png)
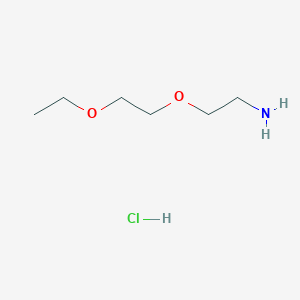
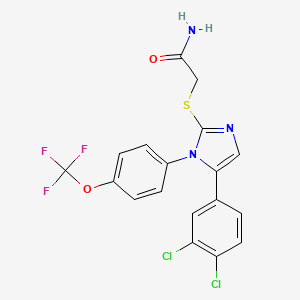
![Diethyl 4-[4-[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridin-4-yl]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2583083.png)
![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
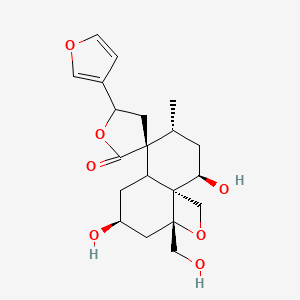
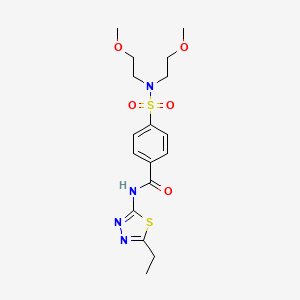
![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)